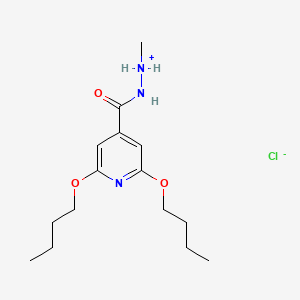
(3Z)-6-chloro-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] is an organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] typically involves multiple steps. One common method includes the oxidation of 1-methylindole using oxidizing agents such as hydrogen peroxide or potassium permanganate . The resulting intermediate is then subjected to further reactions to introduce the chloro and methyl groups, followed by the formation of the oxime derivative through the reaction with 2,2-difluoroethylamine . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Analyse Des Réactions Chimiques
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the oxime group to an amine group, altering the compound’s properties.
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological pathways.
Mécanisme D'action
The mechanism of action of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] involves its interaction with specific molecular targets. The compound binds to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] can be compared with other indole derivatives, such as:
6-Chloro-1-methyl-1H-indole-2,3-dione: Similar in structure but lacks the oxime group, leading to different chemical and biological properties.
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Known for their antiviral activity, these compounds have different substituents that alter their function.
The uniqueness of 6-Chloro-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoro-ethyl)-oxime] lies in its specific structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C11H9ClF2N2O2 |
|---|---|
Poids moléculaire |
274.65 g/mol |
Nom IUPAC |
(3Z)-6-chloro-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one |
InChI |
InChI=1S/C11H9ClF2N2O2/c1-5-7(12)3-2-6-9(5)15-11(17)10(6)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) |
Clé InChI |
NNEBQFCYMOPNEP-UHFFFAOYSA-N |
SMILES isomérique |
CC1=C(C=CC\2=C1NC(=O)/C2=N\OCC(F)F)Cl |
SMILES canonique |
CC1=C(C=CC2=C1NC(=O)C2=NOCC(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



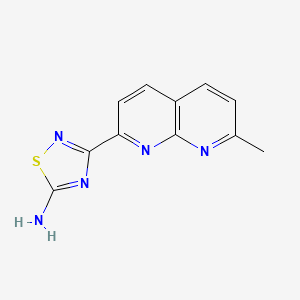
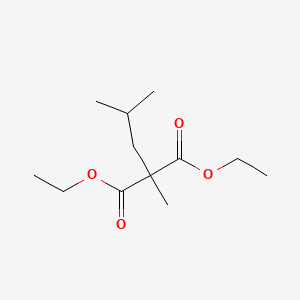

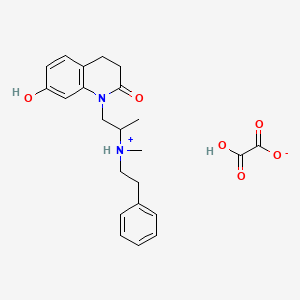
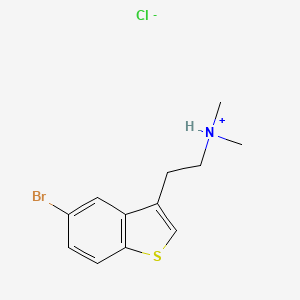
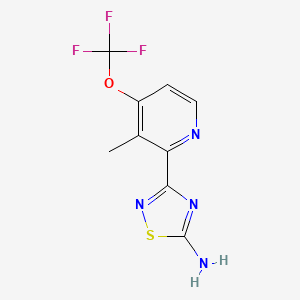
![Bis[tris(2,4-pentanedionato)titanium(iv)]hexachlorotitanate(iv)](/img/structure/B13752487.png)
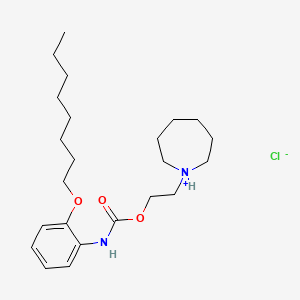
![4-[(2,3-Dimethoxyphenyl)methylideneamino]-5-methyl-2-propan-2-ylphenol](/img/structure/B13752495.png)
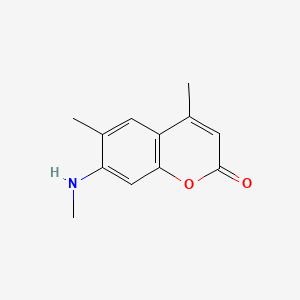
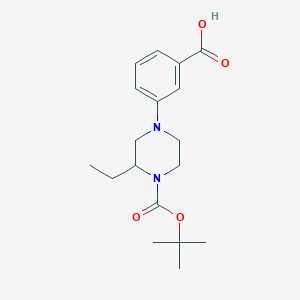
![[1-(2-methylbut-3-yn-2-yl)azetidin-1-ium-3-yl] N-propylcarbamate;chloride](/img/structure/B13752506.png)
